molecular formula C5H7NO4 B6153652 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid CAS No. 851387-87-6

2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid

Cat. No.: B6153652
CAS No.: 851387-87-6
M. Wt: 145.11 g/mol
InChI Key: MTZFESAXMFTYQB-VKHMYHEASA-N
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Description

Overview of Oxazolidinone Scaffolds as Chiral Building Blocks and Auxiliaries

Oxazolidinone scaffolds are five-membered heterocyclic compounds that have become indispensable tools in asymmetric synthesis. nih.gov Their utility stems primarily from their role as chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net The pioneering work of David A. Evans in the early 1980s established N-acylated oxazolidinones as highly effective auxiliaries for a range of stereoselective transformations, including aldol (B89426), alkylation, and acylation reactions. santiago-lab.comnih.gov

The effectiveness of Evans' oxazolidinones is attributed to their ability to form rigid, chelated enolates with metals like lithium or boron. santiago-lab.com This chelation fixes the conformation of the enolate, and the bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the molecule. santiago-lab.com This steric hindrance directs incoming electrophiles to the opposite, less hindered face, resulting in a high degree of diastereoselectivity. santiago-lab.com After the desired stereocenter has been created, the auxiliary can be cleanly removed under various conditions to reveal the chiral product, and the auxiliary itself can often be recovered.

Beyond their use as transient auxiliaries, chiral oxazolidinones are also valuable as building blocks. The inherent chirality and structural rigidity of the oxazolidinone ring make it a key component in the permanent architecture of many pharmacologically active compounds, most notably the antibiotic Linezolid. nih.gov

FeatureDescription
Stereochemical Control Provides high levels of diastereoselectivity in reactions such as aldol condensations and alkylations. santiago-lab.com
Mechanism Forms rigid metal chelates, allowing the chiral substituent to effectively block one face of the enolate. santiago-lab.com
Versatility Can be used to synthesize chiral aldehydes, alcohols, carboxylic acids, and esters after removal. santiago-lab.com
Reliability The stereochemical outcome is generally predictable and consistent across a wide range of substrates. researchgate.net
Applications Widely used in the total synthesis of complex natural products and pharmaceuticals. nih.gov

Significance of 2-[(5S)-2-Oxo-1,3-oxazolidin-5-yl]acetic Acid within the Chiral Pool in Advanced Synthetic Chemistry

The compound this compound is a specialized chiral building block that combines two key functional features: a stereochemically defined (5S)-oxazolidinone core and a reactive acetic acid side chain. This bifunctional nature makes it a highly valuable synthon in advanced synthetic chemistry.

The significance of this molecule lies in its utility as an enantiomerically pure starting material. The (5S) stereocenter is fixed, providing a reliable chiral foundation upon which more complex structures can be built. The acetic acid moiety serves as a versatile chemical "handle" that can be readily converted into other functional groups, such as esters, amides, or larger carbon skeletons, without disturbing the established stereocenter.

While this specific molecule is a building block rather than a transient auxiliary, it is used to install a permanent chiral fragment into a target molecule. Its structure is incorporated into more complex pharmaceutical agents. For example, it serves as a precursor for key fragments in the synthesis of modern anticoagulants, such as Rivaroxaban, where the oxazolidinone ring is a core structural feature. The acetic acid side chain provides the necessary point of attachment for constructing the rest of the drug's framework. nih.gov Therefore, this compound represents an efficient convergence of chirality and functionality, enabling the streamlined synthesis of complex chiral targets.

Historical Context of Chiral Oxazolidinone-5-yl Acetic Acid Derivative Synthesis

The development of synthetic methods for chiral oxazolidinones has evolved significantly over several decades. Early approaches often relied on classical chiral resolution, a laborious process where a racemic mixture of a precursor, such as an amino-diol, was separated into its constituent enantiomers using a resolving agent like (R)-mandelic acid. nih.gov While effective, these methods are inherently inefficient as they discard at least 50% of the material.

A major breakthrough occurred in the late 1970s and early 1980s with the rise of asymmetric synthesis. In 1981, David A. Evans reported the use of N-acyl oxazolidinones derived from readily available chiral amino alcohols as highly effective chiral auxiliaries, which revolutionized the field. nih.gov This development shifted the paradigm from separating enantiomers to selectively synthesizing the desired one.

Following this, research expanded to create a wide variety of functionalized oxazolidinone building blocks. Synthetic strategies diversified to include methods like the cyclization of epoxides with isocyanates (the DuPont asymmetric synthesis) and intramolecular cyclizations of amino alcohol carbamates. nih.govorganic-chemistry.org More recent innovations include the synthesis of 5-functionalized oxazolidinones from enantiomerically pure aziridines, which proceeds with retention of configuration to yield the desired products in high yields. bioorg.org The synthesis of specific derivatives like this compound would typically involve starting with a suitable enantiopure precursor, such as (S)-glycidol or a derivative of L-serine, and applying these established cyclization and functional group manipulation techniques. The achiral version of the acid, (2-oxo-1,3-oxazolidin-3-yl)acetic acid, can be prepared by straightforward hydrolysis of its corresponding ethyl ester. chemicalbook.com

Time PeriodKey DevelopmentSignificance
Pre-1980s Chiral Resolution Early method for obtaining enantiopure oxazolidinones by separating racemic mixtures. Inefficient but foundational. nih.gov
1981 Evans' Chiral Auxiliaries Introduction of N-acyl oxazolidinones for highly diastereoselective aldol and alkylation reactions. nih.gov
1980s-1990s Diversification of Methods Development of alternative syntheses, such as the DuPont method using epoxides and isocyanates. nih.gov
2000s-Present Advanced & Catalytic Methods Emergence of novel strategies using precursors like chiral aziridines and development of catalytic enantioselective syntheses. organic-chemistry.orgbioorg.orgorganic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

851387-87-6

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid

InChI

InChI=1S/C5H7NO4/c7-4(8)1-3-2-6-5(9)10-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1

InChI Key

MTZFESAXMFTYQB-VKHMYHEASA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1)CC(=O)O

Canonical SMILES

C1C(OC(=O)N1)CC(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 5s 2 Oxo 1,3 Oxazolidin 5 Yl Acetic Acid and Its Chiral Precursors

Retrosynthetic Analysis of the 2-Oxo-1,3-oxazolidin-5-yl Acetic Acid Moiety

Retrosynthetic analysis of the target molecule, 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid, identifies several key disconnections that lead to logical and accessible starting materials. The primary disconnection points are the C-O and C-N bonds within the oxazolidinone ring and the C5-C6 bond of the acetic acid side chain.

One common retrosynthetic approach involves a disconnection of the N3-C4 and O1-C5 bonds, which simplifies the heterocyclic core. This strategy points towards a chiral β-amino alcohol as a key precursor. Specifically, (2S)-3-aminopropane-1,2-diol or a related protected derivative can be cyclized with a carbonylating agent like phosgene, triphosgene, or a dialkyl carbonate to form the 2-oxazolidinone ring system. The acetic acid side chain can be introduced before or after ring formation.

An alternative strategy focuses on disconnecting the O1-C2 and N3-C2 bonds of the carbamate (B1207046) portion. This suggests that the ring can be formed from a chiral synthon already containing the C4-C5 bond with the correct stereochemistry, such as a chiral epoxide or aziridine (B145994). For instance, a chiral (R)-glycidyl derivative can react with an amine followed by carbonylation, or a chiral aziridine-2-methanol can undergo cyclization with carbon dioxide or its equivalents. nih.govbioorg.org

These analyses highlight that the synthesis fundamentally relies on establishing the (S)-stereocenter at the C5 position, which is typically achieved by starting with a molecule from the chiral pool (e.g., an amino acid like L-serine or L-aspartic acid) or by employing an asymmetric synthetic method.

Enantioselective Synthesis Strategies for the Chemical Compound

To achieve the desired (5S) configuration, various enantioselective strategies have been developed. These methods are crucial for producing the compound in high enantiomeric purity.

Chiral auxiliaries are powerful tools in asymmetric synthesis, guiding the stereochemical outcome of a reaction. wikipedia.orgrsc.org In the context of synthesizing the target oxazolidinone, a chiral auxiliary can be used to direct the formation of the stereocenters on a precursor, which is then cyclized.

A notable strategy involves a chiral auxiliary-mediated asymmetric aldol (B89426) reaction to construct a β-hydroxy carbonyl compound with the desired stereochemistry. nih.govmdpi.com For example, an N-acyl oxazolidinone (an Evans' auxiliary) can undergo a highly diastereoselective aldol condensation with an aldehyde. The resulting adduct contains the necessary 1,2-amino alcohol precursor stereochemistry after further transformations. This is followed by a Curtius rearrangement of a corresponding acyl azide (B81097), which proceeds with an intramolecular ring closure to form the 4,5-disubstituted oxazolidin-2-one. nih.gov This tandem approach allows for the efficient and direct construction of the optically active oxazolidinone core. mdpi.com

StepDescriptionKey ReagentsStereochemical Control
1Asymmetric Aldol ReactionEvans' chiral auxiliary, Lewis acid (e.g., TiCl4), AldehydeThe chiral auxiliary directs the facial selectivity of the enolate, leading to a specific diastereomer of the aldol adduct.
2Conversion to Acyl AzideDiphenylphosphoryl azide (DPPA) or Trimethylsilyl azide (Me3SiN3)The stereocenters established in the aldol reaction are maintained.
3Curtius Rearrangement & CyclizationThermal conditionsThe rearrangement and subsequent intramolecular cyclization of the isocyanate intermediate form the oxazolidinone ring stereospecifically.

Modern catalytic methods offer efficient routes to chiral molecules, often with high enantioselectivity and atom economy. Both organocatalysis and metal catalysis have been successfully applied to the synthesis of chiral oxazolidinones.

Organocatalysis: Organocatalytic methods provide a metal-free alternative for asymmetric synthesis. For instance, a proline-catalyzed asymmetric aldol reaction can be employed to generate a key chiral β-hydroxy ketone intermediate. This intermediate can then be converted into the oxazolidinone ring through a sequence involving a Beckman rearrangement. acs.orgnih.gov This strategy allows for the construction of the chiral oxazolidinone scaffold without relying on chiral precursors, instead creating the stereocenter catalytically. acs.org

Metal-Catalyzed Synthesis: Transition metal catalysts are widely used for constructing chiral heterocycles. A prominent method is the catalytic asymmetric hydrogenation of prochiral 2-oxazolones using a chiral ruthenium(II)-N-heterocyclic carbene (NHC) complex. rsc.orgresearchgate.net This reaction directly generates 4- or 5-substituted 2-oxazolidinones with high enantiomeric excess. Another powerful technique is the palladium-catalyzed intramolecular aminohydroxylation of allylic carbamates, which can produce various substituted oxazolidinones with excellent diastereoselectivity. organic-chemistry.org

Catalyst TypeReactionMetal/CatalystAdvantages
OrganocatalystAsymmetric Aldol Reaction / Beckman RearrangementProline derivatives, Chiral aminesMetal-free, mild conditions, high enantioselectivity. acs.org
Metal CatalystAsymmetric HydrogenationRuthenium(II)-NHC complexDirect conversion of unsaturated precursors, broad substrate scope, high yields and ee. rsc.org
Metal CatalystIntramolecular AminohydroxylationPalladium complexesHigh diastereoselectivity, good functional group tolerance. organic-chemistry.org
Metal CatalystCycloaddition of Aziridines with IsocyanatesNickel complexesForms iminooxazolidines which can isomerize to imidazolidinones, but related cycloadditions can yield oxazolidinones. nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exceptional stereo- and regioselectivity.

A one-pot biocatalytic cascade process has been developed for the aminohydroxylation of alkenes to produce enantiopure oxazolidinones. researchgate.net This process combines a styrene monooxygenase for the initial epoxidation of an alkene and a halohydrin dehalogenase for the subsequent regioselective ring-opening of the epoxide with an amine. The resulting amino alcohol can then be cyclized to the desired oxazolidinone. This enzymatic cascade avoids the isolation of intermediates and reduces waste, making it an environmentally friendly approach. researchgate.net

Enzymatic desymmetrization of prochiral or meso-substrates is another effective strategy. For example, lipases can be used for the enantioselective acylation of a meso-diol precursor, creating a chiral monoacetate that can be converted into the target oxazolidinone.

Enzyme ClassReaction TypeSubstrate ExampleKey Advantage
Monooxygenase / DehalogenaseCascade AminohydroxylationStyrene derivativesOne-pot reaction, high stereoselectivity, green synthesis. researchgate.net
LipaseKinetic Resolution / DesymmetrizationProchiral diols, Racemic amino alcoholsHigh enantiomeric excess, mild reaction conditions. mdpi.com
Ketoreductase (KRED)Dynamic Kinetic Resolutionβ-KetolactonesEnantio- and diastereoselective reduction to form chiral precursors. mdpi.com

Classical and Modern Convergent/Linear Synthetic Pathways for the Chemical Compound

Chiral aziridines are versatile three-membered heterocyclic synthons that can be used to prepare enantiomerically pure oxazolidinones. bioorg.org The synthesis typically involves the reaction of a chiral N-protected aziridine-2-methanol with a carbonylating agent such as phosgene or triphosgene. researchgate.net

The mechanism proceeds via an intramolecular cyclization. The hydroxyl group of the aziridine-2-methanol attacks the carbonylating agent. This is followed by a regioselective, intramolecular ring-opening of the activated aziridinium (B1262131) ion intermediate by the newly formed carbamate's oxygen atom. This SN2-type reaction occurs at the C2 position of the aziridine ring, leading to the formation of the five-membered oxazolidinone ring with inversion of configuration at one of the centers, depending on the specific substrate and reaction conditions. This method provides a highly stereocontrolled route to functionalized oxazolidinones. bioorg.orgresearchgate.net

Synthesis from Epichlorohydrin Derivatives

A significant and stereoselective pathway to the synthesis of 5-substituted-2-oxazolidinones utilizes chiral epichlorohydrin as a starting material. This method is valuable for producing optically active oxazolidinones, which are crucial precursors for various pharmaceuticals. For instance, (S)-epichlorohydrin can be converted into key intermediates for the synthesis of the oxazolidinone class of antibacterial agents researchgate.net.

The synthetic strategy often involves the reaction of (R)-epichlorohydrin with acetone catalyzed by boron trifluoride etherate to produce (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. The chloro group is then substituted with an amino group through azidation followed by reduction. Subsequent deprotection of the acetal group yields (S)-3-amino-1,2-propanediol, a versatile precursor for the target oxazolidinone ring system researchgate.net. Another approach describes a convergent synthesis where a chiral epoxide, prepared from (S)-epichlorohydrin, undergoes a cycloaddition reaction with an isocyanate generated in situ from a Curtius rearrangement researchgate.net. This method leads to the formation of a Schiff base precursor which can be readily converted to the final oxazolidinone product researchgate.net.

These routes demonstrate the utility of epichlorohydrin derivatives in providing the necessary stereocenter for the chiral this compound. The enantiopurity of the final products is often confirmed using techniques like chiral high-performance liquid chromatography (HPLC), with reported enantiomeric excesses (ee) often exceeding 99.5% researchgate.net.

Synthesis from Alpha-Amino Acids and Related Chiral Pool Feedstocks

Alpha-amino acids and their derivatives represent another critical source of chirality for the synthesis of this compound and related compounds. The inherent chirality of natural amino acids is transferred to the oxazolidinone scaffold, making this a highly effective strategy in asymmetric synthesis.

Amino alcohols derived from α-amino acids, such as (S)-phenylalaninol, (S)-valinol, and (S)-phenylglycinol, are common starting materials. These can be treated with reagents like ethyl carbonate to efficiently synthesize the corresponding 4-substituted oxazolidin-2-ones, which serve as valuable chiral auxiliaries researchgate.net. The use of microwave-assisted methods has been shown to accelerate these transformations researchgate.net.

One reported methodology involves the conversion of N-Boc-2-acyl or N-Boc-2-alkenyl oxazolidines, which use phenyl glycinol as the chiral source, into bicyclic oxazolidinones scribd.com. These intermediates can then be further manipulated to yield the desired products. The reaction of N-carbamoyl-α-hydroxy oxazolidines with various nucleophiles in the presence of Lewis acids is a key step in this synthetic sequence scribd.com. The stereoselectivity of these reactions is often high, though it can be dependent on the nature of the substituents on the oxazolidinone ring scribd.com.

One-Pot and Multicomponent Reaction Approaches for the Oxazolidinone Scaffold Construction

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions have been developed for the construction of the oxazolidinone ring. These strategies combine multiple reaction steps into a single operation without isolating intermediates.

One such approach is the one-pot reaction between epoxides and chlorosulfonyl isocyanate (CSI). beilstein-journals.orgnih.gov This method proceeds under mild, metal-free conditions and can produce oxazolidinones and five-membered cyclic carbonates simultaneously beilstein-journals.orgnih.gov. The reaction mechanism is believed to be an asynchronous concerted pathway beilstein-journals.org.

Multicomponent reactions (MCRs) offer a powerful tool for building molecular complexity in a single step. A facile, catalyst-free MCR for oxazolidinone synthesis involves the reaction of primary amines, dibromoethane, and cesium carbonate or cesium bicarbonate researchgate.net. In this process, the cesium salt acts as both the base and the C1 source for the carbonyl group of the oxazolidinone ring researchgate.net. This technique has demonstrated a broad substrate scope and consistently high yields, making it suitable for rapid structural modifications researchgate.net. Another efficient one-pot method involves the copper-catalyzed cyclization and arylation of amino alcohol derivatives with aryl iodides, providing a direct route to N-aryl oxazolidinones acs.org.

Reaction TypeKey ReactantsCatalyst/ReagentKey Features
One-Pot CyclizationEpoxides, Chlorosulfonyl Isocyanate (CSI)None (Metal-free)Mild conditions, co-synthesis of cyclic carbonates. beilstein-journals.orgnih.gov
Multicomponent ReactionPrimary Amine, Dibromoethane, Cesium CarbonateNone (Catalyst-free)Cesium salt acts as base and C1 source; high yields. researchgate.net
One-Pot Cyclization/ArylationAmino Alcohol Carbamates, Aryl IodidesCopper(I) Iodide (CuI)Mild conditions, synthesis of N-aryl oxazolidinones. acs.org

Optimization of Reaction Conditions and Yields in the Synthesis of the Chemical Compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.

In the one-pot synthesis of oxazolidinones from epoxides and CSI, dichloromethane (DCM) was identified as the optimal solvent, providing the best conversions compared to acetone, THF, acetonitrile, and toluene nih.gov. For syntheses involving microwave heating, such as the reaction of diazo esters with aziridines to form related oxazoline structures, temperature and time are critical. For example, increasing the temperature from 110 °C to 130 °C significantly improved the product yield from 41% to 68%, with a shorter reaction time of 20 minutes proving optimal nih.gov.

The choice of reagents and their stoichiometry also plays a vital role. In the synthesis of 2-oxazolines via dehydrative cyclization, triflic acid (TfOH) was found to be a more effective promoter than weaker acids like MsOH or TFA. An optimal stoichiometry of 1.5 equivalents of TfOH was determined to maximize the yield semanticscholar.org. Similarly, in ultrasound-irradiated syntheses, adjusting the molar ratio of reactants, such as chalcone to phenylhydrazine, from 1:2 to 1:3, was shown to increase product yields significantly beilstein-journals.org. The data below illustrates typical optimization parameters.

ParameterVariationObservationOptimal Condition
Solvent Acetone, THF, ACN, DCM, TolueneDichloromethane (DCM) gave the best conversion.DCM nih.gov
Temperature 110 °C, 120 °C, 130 °C, 140 °CYield increased with temperature up to a plateau.130 °C nih.gov
Reaction Time 30 min vs. 20 minShorter time at optimal temperature gave a slight yield increase.20 min nih.gov
Reagent Stoichiometry 1.0, 1.2, 1.5, 2.0 equiv. AcidYield peaked at 1.5 equivalents of the acid promoter.1.5 equiv. semanticscholar.org

Chemical Reactivity and Transformations of 2 5s 2 Oxo 1,3 Oxazolidin 5 Yl Acetic Acid

Derivatization at the Acetic Acid Moiety

The acetic acid group (-CH₂COOH) extending from the C-5 position of the oxazolidinone ring is a primary site for functionalization. The carboxylic acid can be readily converted into a variety of other functional groups, including esters and amides, or the side chain can be modified through reduction and oxidation reactions.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxyl group of 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid can undergo standard esterification and amidation reactions. These transformations typically involve the activation of the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack by an alcohol or an amine.

Esterification: The formation of esters can be achieved through Fischer esterification by reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for milder conditions, the acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired alcohol.

Amidation: Amidation is a particularly important reaction for this class of compounds, as many biologically active oxazolidinones feature an amide linkage on the C-5 side chain. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, coupling agents are commonly employed to facilitate the reaction at ambient temperatures. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

A prominent application of this chemistry is in the synthesis of oxazolidinone antibiotics and their analogues. For instance, while the antibiotic Linezolid is technically an acetamide (B32628) on a methyl group at C-5, its synthesis and the creation of its analogues often involve the formation of an amide bond on a C-5 side chain derived from the original acetic acid moiety. These syntheses showcase the versatility of amidation reactions in creating diverse structures.

Table 1: Representative Amidation Reactions on C-5 Side Chain Derivatives
Starting Material DerivativeReagentProduct TypeReference
(S)-5-(aminomethyl)-3-aryloxazolidin-2-oneAcetic AnhydrideN-acetylated product (Linezolid)
(S)-5-(aminomethyl)-3-aryloxazolidin-2-oneVarious Acid Chlorides (e.g., valeryl chloride)N-acylated Linezolid analogues
(S)-5-(aminomethyl)-3-aryloxazolidin-2-oneBenzotriazole-activated acidsLinezolid-amino acid/aromatic acid conjugates

Reductions and Oxidations of Side Chains Derived from the Acetic Acid Moiety

Reductions: The carboxylic acid group of the side chain can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for this transformation. The resulting (S)-5-(2-hydroxyethyl)-1,3-oxazolidin-2-one is a key intermediate that opens up further synthetic possibilities. For example, the hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile, such as an azide (B81097), to introduce a nitrogen functionality. This azide can then be reduced to an amine, providing a pathway to the aminomethyl side chain found in many oxazolidinone antibiotics. A notable synthesis of the Linezolid core involves the selective reduction of an oxazolidine-2,4-dione intermediate at the C-4 position, demonstrating the utility of reduction reactions in this chemical space.

Oxidations: The oxidation of the acetic acid side chain is less commonly reported. The side chain lacks highly activated C-H bonds, such as benzylic protons, which are typically susceptible to strong oxidizing agents. The benzylic carbon in these systems must have a hydrogen atom attached for the reaction to proceed. The stability of the side chain to oxidation makes it a robust scaffold for carrying out other chemical transformations on the molecule. However, specific reagents could potentially achieve alpha-hydroxylation or other oxidative modifications under tailored conditions.

Reactions Involving the Oxazolidinone Ring System

The oxazolidinone ring is a stable five-membered carbamate (B1207046), but it can undergo a variety of transformations, including ring-opening, N-substitution, and stereoselective modifications at its chiral centers.

Ring-Opening Reactions and Subsequent Functionalizations

The cleavage of the oxazolidinone ring is a useful synthetic strategy to generate acyclic structures, particularly chiral 1,2-amino alcohols, which are valuable synthetic intermediates. The ring can be opened under both acidic and basic conditions.

Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide, at elevated temperatures leads to saponification of the carbamate ester linkage, followed by decarboxylation, to yield the corresponding amino alcohol.

Acidic Hydrolysis: Under strong acidic conditions, the ring can also be hydrolyzed to produce the amino alcohol salt.

Nucleophilic Ring-Opening: The ring can be opened by various nucleophiles. For example, acid-catalyzed ring-opening of related oxazolidinone-fused aziridines with alcohols provides a stereocontrolled route to 2-amino ethers. Similarly, the sulfur analogues, oxazolidinethiones, also undergo nucleophilic ring-opening reactions. This reactivity allows the oxazolidinone to serve as a protecting group for the 1,2-amino alcohol functionality, which can be unmasked when needed.

Table 2: Conditions for Oxazolidinone Ring-Opening
ConditionReagentsProduct TypeReference
Basic HydrolysisNaOH, H₂O, Heat1,2-Amino alcohol
Acid-Catalyzed AlcoholysisTfOH, various alcohols (MeOH, EtOH, etc.)2-Amino ether
Nucleophilic Opening (Sulfur Analog)Sodium methoxide, ThiophenolN-Boc protected ester

N-Substitution and Functionalization of the Oxazolidinone Nitrogen

The nitrogen atom of the oxazolidinone ring is a key position for introducing structural diversity, which is critical for modulating the biological activity of these compounds. The hydrogen atom on the nitrogen can be substituted with a variety of alkyl and aryl groups.

N-arylation is a particularly significant transformation in the synthesis of antibacterial agents like Linezolid, where a 3-fluoro-4-morpholinophenyl group is attached to the nitrogen atom. This is often achieved through nucleophilic aromatic substitution reactions or modern cross-coupling methodologies like the Buchwald-Hartwig amination. Other functional groups can also be installed. For instance, reaction with ynamides can lead to N-oxazolidinone ynamide products. This N-functionalization is a cornerstone in the development of new oxazolidinone-based therapeutic agents.

Stereoselective Modifications at C-4 and C-5 Positions of the Oxazolidinone Ring

Controlling the stereochemistry at the C-4 and C-5 positions is crucial, as the biological activity of oxazolidinones is often highly dependent on their absolute configuration.

Modifications at C-5: The starting material, this compound, already possesses a defined stereocenter at C-5. Many reactions on the side chain are designed to proceed without affecting this stereocenter. However, it is also possible to perform reactions that invert the configuration or use the existing stereocenter to direct the formation of new stereocenters nearby. Syntheses of 5-functionalized chiral oxazolidin-2-ones from chiral aziridines have been shown to proceed with retention of configuration, highlighting the ability to control the C-5 stereochemistry based on the precursor.

Modifications at C-4: Introducing substituents at the C-4 position stereoselectively often requires building the oxazolidinone ring from an acyclic precursor with the desired stereochemistry already established. For example, an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement and intramolecular cyclization has been developed to efficiently synthesize 4,5-disubstituted oxazolidin-2-ones with high diastereoselectivity. Another approach involves the deprotonation of an N-acyl oxazolidinone to form an enolate, which can then be alkylated. The resident stereocenter at C-5 can influence the facial selectivity of the incoming electrophile, leading to a diastereoselective modification at C-4. Furthermore, biocatalytic methods using engineered enzymes are emerging as powerful tools for the enantioselective construction of oxazolidinone rings through intramolecular C-H amination, allowing for precise stereocontrol at C-4 and C-5.

Applications of 2 5s 2 Oxo 1,3 Oxazolidin 5 Yl Acetic Acid As a Chiral Synthon in Complex Organic Molecule Synthesis

Construction of Stereodefined Carbon-Carbon Bonds Utilizing the Chemical Compound

The acetic acid moiety of the synthon provides a reactive handle for forming stereodefined carbon-carbon bonds. By converting the carboxylic acid to an ester or another suitable derivative, the α-carbon can be functionalized with high levels of stereocontrol, dictated by the C5 stereocenter of the oxazolidinone ring.

One of the most powerful applications of chiral oxazolidinone derivatives is in diastereoselective alkylation reactions. The process begins with the conversion of 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid to an ester. This ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at low temperatures to generate a rigid lithium enolate.

The stereochemistry of the subsequent alkylation is controlled by the C5 substituent of the oxazolidinone ring, which effectively shields one face of the planar enolate. This steric hindrance directs the incoming electrophile (an alkyl halide) to the less hindered face, resulting in the formation of one diastereomer in significant excess. This methodology provides reliable access to α-substituted β-amino acid precursors with a new stereocenter at the α-position. While specific studies on this exact molecule are specialized, the principles are well-established with analogous systems, which consistently show high diastereoselectivity. nih.gov

Table 1: Representative Diastereoselective Alkylation of an Ester Derivative This table illustrates the expected outcomes based on well-established principles for similar chiral synthons.

EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1Methyl iodideLHMDS>95:5~90%
2Benzyl bromideLDA>95:5~85%
3Allyl bromideLHMDS>90:10~88%
4Isopropyl iodideLDA>85:15~70%

The enolates derived from esters of this compound are also potent nucleophiles in stereoselective aldol (B89426) addition reactions. The reaction of the pre-formed lithium enolate with an aldehyde proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. chemtube3d.comlmu.de

In this transition state, the aldehyde's substituent (R) preferentially occupies an equatorial position to minimize steric interactions. The fixed chirality of the oxazolidinone ring dictates the facial selectivity of the enolate's approach to the aldehyde, leading to a predictable stereochemical outcome in the resulting β-hydroxy product. psu.edunih.gov This reaction is a cornerstone for the synthesis of polyketides and other natural products, allowing for the creation of two new stereocenters with high control. nih.gov

Table 2: Representative Stereoselective Aldol Additions This table illustrates expected outcomes based on the Zimmerman-Traxler model for lithium enolates of similar chiral auxiliaries.

EntryAldehyde (R-CHO)Product StereochemistryDiastereomeric Ratio (d.r.)Yield (%)
1Benzaldehydesyn>98:2~90%
2Isobutyraldehydesyn>99:1~92%
3Acetaldehydesyn>95:5~85%
4Cinnamaldehydesyn>98:2~87%

Role of the Chemical Compound in the Synthesis of Chiral Heterocyclic Systems

The bifunctional nature of this compound makes it a versatile starting material for the synthesis of complex chiral heterocyclic systems, particularly those containing nitrogen. nih.gov

The synthon can be elaborated through reactions on the acetic acid side chain, followed by transformations that involve the oxazolidinone ring itself. For instance, the diastereoselective introduction of a substituent via alkylation or an aldol reaction creates a key intermediate. Subsequent chemical steps, such as reduction of the carbonyl groups and cleavage of the oxazolidinone ring under specific conditions, can lead to intramolecular cyclization, forming substituted piperidines, pyrrolidines, or other nitrogenous heterocycles. nih.govresearchgate.net Phenylglycinol-derived oxazolopiperidone lactams, for example, have proven to be exceptionally versatile building blocks for the enantioselective construction of a wide array of piperidine-containing natural products. nih.gov The inherent chirality of the starting synthon ensures the final heterocyclic product is obtained in high enantiomeric purity.

Development of Advanced Chiral Building Blocks and Synthetic Intermediates from the Chemical Compound

Perhaps the most significant application of this compound is its use as a progenitor for other advanced chiral building blocks, most notably non-proteinogenic β-amino acids. wustl.eduillinois.edunih.gov These compounds are of great interest in medicinal chemistry for their role in creating peptidomimetics with enhanced metabolic stability and unique conformational properties. illinois.edu

The synthetic strategy involves two key stages:

Stereoselective Functionalization: As detailed in section 4.1, the α-carbon of the acetic acid moiety is first functionalized via alkylation or aldol addition to install desired substituents with high diastereoselectivity. nih.gov

Auxiliary Cleavage: The oxazolidinone ring, having served its purpose as a chiral director, is then cleaved. Hydrolysis under acidic or basic conditions opens the ring to reveal a β-amino acid derivative. The C5 carbon of the original oxazolidinone becomes the β-carbon of the amino acid, the oxazolidinone nitrogen becomes the amino group, and the newly created stereocenter remains intact.

This robust sequence provides a reliable pathway to a diverse library of enantiomerically pure, substituted β-amino acids, which are themselves valuable chiral synthons for the synthesis of pharmaceuticals and natural products. nih.gov

Mechanistic and Theoretical Investigations of 2 5s 2 Oxo 1,3 Oxazolidin 5 Yl Acetic Acid Reactions

Elucidation of Reaction Mechanisms in Synthetic Pathways Involving the Chemical Compoundbioorg.org

The synthesis of 5-substituted-2-oxazolidinones, such as 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid, can be achieved through various synthetic routes, with the mechanism of ring formation being a key area of investigation. One prominent pathway involves the stereospecific transformation of enantiomerically pure 2-substituted aziridines. bioorg.org

A plausible mechanism for the formation of a 5-substituted oxazolidinone from a corresponding chiral aziridine-2-carboxylate (B8329488) ester involves a double SN2 inversion process. bioorg.org The reaction is initiated by the acylation of the aziridine (B145994) nitrogen, for instance with a chloroformate, which forms an activated aziridinium (B1262131) species. This activation facilitates the regioselective ring-opening of the aziridinium intermediate by a nucleophile, such as a chloride ion, at the C-2 position. This first step proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at this center. The subsequent step is an intramolecular cyclization, where the carbamate (B1207046) oxygen acts as a nucleophile, attacking the same carbon and displacing the chloride. This second SN2 reaction leads to another inversion of stereochemistry. The net result of these two sequential inversions is the retention of the original configuration from the aziridine C-2 position to the C-5 position of the newly formed oxazolidinone ring. bioorg.org

Another significant mechanistic approach is the combination of an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement. nih.govnih.gov This strategy allows for the construction of 4,5-disubstituted oxazolidin-2-ones, and the principles can be applied to the synthesis of 5-substituted analogues. The key steps involve the formation of a β-hydroxy carbonyl compound through an asymmetric aldol reaction, which sets the desired stereochemistry. This intermediate is then converted to an acyl azide (B81097), which upon thermal or photochemical decomposition, undergoes a Curtius rearrangement to form an isocyanate. The intramolecular trapping of this isocyanate by the hydroxyl group leads to the formation of the oxazolidinone ring. nih.gov

Reaction Pathway Key Intermediates Mechanistic Features Stereochemical Outcome
From Chiral AziridinesActivated aziridinium ion, α-chloro carbamateDouble SN2 inversionRetention of configuration
Asymmetric Aldol/Curtiusβ-hydroxy acyl azide, IsocyanateIntramolecular cyclizationControlled by asymmetric aldol step
Carboxylative Cyclization of PropargylaminesPropargylamine, CarbamateCu(I)-catalyzed four-component coupling with CO2Leads to (Z)-5-alkylidene-oxazolidin-2-ones

Computational Chemistry for Conformational Analysis and Reactivity Prediction of the Chemical Compound and its Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the conformational landscape and predicting the reactivity of this compound and its derivatives. Such studies provide insights into the molecule's three-dimensional structure, which is crucial for understanding its chemical behavior and biological activity.

Conformational analysis of the 1,3-oxazolidin-2-one ring is a key aspect of these computational investigations. The five-membered ring is not planar and can adopt various conformations, typically described as envelope or twisted forms. nih.gov In an envelope conformation, one atom is out of the plane of the other four, while in a twisted conformation, two atoms are displaced on opposite sides of the plane defined by the other three. nih.gov For a derivative of 2-oxo-1,3-oxazolidine, DFT calculations have been used to determine the puckering parameters of the ring, identifying which atoms are involved in the conformational distortion. nih.gov These subtle conformational preferences can influence the molecule's reactivity and how it interacts with other molecules or biological targets.

Molecular docking studies can be employed to predict the binding mode and affinity of this compound derivatives with biological targets, such as proteins or enzymes. nih.gov These computational simulations can help in the rational design of new derivatives with enhanced biological activity.

Computational Method Information Obtained Relevance
Density Functional Theory (DFT)Molecular geometry, conformational energies, puckering parametersPredicts the most stable conformation and provides insights into the ring's 3D structure. nih.gov
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular contactsUnderstanding of crystal packing and solid-state properties. nih.gov
Molecular DockingPrediction of binding modes and affinities with biological targetsRational drug design and prediction of biological activity. nih.gov

Studies on the Origin and Control of Stereoselectivity in Reactions of the Chemical Compoundnih.gov

The stereochemistry at the C-5 position of the oxazolidinone ring is of paramount importance for the compound's application, particularly in pharmaceuticals and as a chiral auxiliary. Therefore, understanding and controlling the stereoselectivity in its synthesis is a primary research focus.

In the asymmetric aldol/Curtius reaction approach, the stereoselectivity is established during the initial asymmetric aldol reaction. nih.govnih.gov The choice of chiral catalyst or auxiliary in this step determines the absolute stereochemistry of the resulting β-hydroxy carbonyl compound. This stereochemistry is then carried through the subsequent Curtius rearrangement and cyclization, ultimately defining the stereochemistry at the C-4 and C-5 positions of the oxazolidinone ring. nih.gov

The use of chiral Lewis acids has also been explored to catalyze the stereoselective addition of nucleophiles to chiral α-amino aldehydes, which can then be converted to enantiopure 5-substituted 1,3-oxazolidin-2-ones. researchgate.net The choice of the Lewis acid catalyst can influence the diastereoselectivity of the addition reaction, thereby controlling the final stereochemistry of the oxazolidinone. researchgate.net

Synthetic Approach Source of Stereocontrol Outcome
From Chiral AziridinesStereochemistry of the aziridine starting material. bioorg.orgHigh stereospecificity with retention of configuration. bioorg.org
Asymmetric Aldol/CurtiusChiral catalyst or auxiliary in the aldol reaction. nih.govnih.govHigh enantioselectivity and diastereoselectivity. nih.gov
Lewis Acid Catalyzed AdditionChiral Lewis acid catalyst and substrate stereochemistry. researchgate.netDiastereoselective formation of intermediates leading to enantiopure oxazolidinones. researchgate.net

Analytical and Process Methodologies in Research Synthesis of 2 5s 2 Oxo 1,3 Oxazolidin 5 Yl Acetic Acid

Advanced Spectroscopic Characterization of Novel Derivatives and Intermediates (e.g., ¹H NMR, ¹³C NMR, MS, IR)

The unambiguous identification of 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid and its synthetic precursors relies on a combination of spectroscopic techniques. Each method provides unique structural information, and together they offer a comprehensive characterization of the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is fundamental for elucidating the proton environment in the molecule. The spectrum of this compound would be expected to show characteristic signals for the protons on the oxazolidinone ring and the acetic acid side chain. Key expected resonances would include multiplets for the diastereotopic protons of the methylene group in the side chain, a multiplet for the methine proton at the stereocenter (C5), and signals for the methylene protons of the oxazolidinone ring. The coupling constants between these protons would provide valuable information about the conformation of the five-membered ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum will display distinct signals for each unique carbon atom, including the carbonyl carbon of the oxazolidinone ring, the carboxylic acid carbon, the methine carbon of the stereocenter, and the methylene carbons. The chemical shifts of these carbons are indicative of their electronic environment.

MS (Mass Spectrometry) is employed to determine the molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI) would likely show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ or the protonated molecule [M+H]⁺, confirming the molecular mass of 159.11 g/mol . High-resolution mass spectrometry (HRMS) can further confirm the elemental formula (C₅H₇NO₄).

IR (Infrared) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl group of the cyclic carbamate (B1207046) (oxazolidinone ring), typically around 1750 cm⁻¹, and the carbonyl group of the carboxylic acid, which would appear as a broad band in the region of 1700-1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid would also be expected around 2500-3300 cm⁻¹.

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Data
¹H NMR Signals for oxazolidinone ring protons (CH₂, CH), acetic acid side chain protons (CH₂), and carboxylic acid proton (OH).
¹³C NMR Resonances for carbonyl carbons (oxazolidinone and carboxylic acid), stereocenter carbon (CH), and methylene carbons.
MS (ESI) [M-H]⁻ at m/z 158 or [M+H]⁺ at m/z 160.
IR Carbonyl stretching (C=O) around 1750 cm⁻¹ (oxazolidinone) and 1700-1725 cm⁻¹ (carboxylic acid); broad O-H stretching around 2500-3300 cm⁻¹.

Chromatographic Methods for Enantiomeric Excess Determination and Purity Assessment (e.g., Chiral HPLC)

The biological activity of chiral molecules is often dependent on their stereochemistry, making the determination of enantiomeric excess (e.e.) a critical aspect of the synthesis of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

The principle of chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.

For carboxylic acids like the target compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are often effective. The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress the ionization of the carboxylic acid and improve peak shape.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

In addition to enantiomeric excess, reversed-phase HPLC with a standard C18 column is used to assess the chemical purity of the compound by separating it from any achiral impurities or starting materials.

Table 2: Typical Chiral HPLC Method Parameters for Enantiomeric Excess Determination

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with Trifluoroacetic Acid
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Temperature Ambient or controlled

Strategies for Impurity Profiling and Control in Research-Scale Synthesis of the Chemical Compound and its Derivatives

Impurity profiling is the identification and quantification of all potential impurities in a synthesized compound. In a research setting, understanding the impurity profile is essential for ensuring that the observed biological or chemical properties are attributable to the target compound and not its impurities.

The synthesis of this compound can involve several steps, each with the potential to generate impurities. Common sources of impurities include:

Starting materials: Unreacted starting materials or impurities present in the starting materials.

Side reactions: Formation of byproducts due to competing reaction pathways.

Reagents: Impurities arising from the reagents used in the synthesis.

Degradation: Decomposition of the product or intermediates during the reaction or work-up.

A common synthetic route to this compound involves the cyclization of a protected amino acid derivative. Potential impurities could include diastereomers if the stereocenter is not fully controlled, incompletely cyclized intermediates, or byproducts from the deprotection step.

Strategies for impurity control include:

Careful selection of high-purity starting materials.

Optimization of reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.

Effective purification techniques at each step of the synthesis, such as crystallization, column chromatography, or preparative HPLC.

Thorough characterization of the final product using a combination of spectroscopic and chromatographic methods to confirm its purity.

Table 3: Potential Impurities and Control Strategies

Type of Impurity Potential Source Control Strategy
DiastereomersIncomplete stereocontrol during synthesisOptimization of chiral catalysts or auxiliaries; Chiral purification.
Unreacted IntermediatesIncomplete reactionMonitoring reaction progress (e.g., by TLC or LC-MS); Adjusting reaction time or temperature.
ByproductsSide reactionsOptimization of reaction conditions; Use of selective reagents.
Reagent-relatedImpurities in reagentsUse of high-purity reagents; Purification of reagents if necessary.

Process Optimization and Scalability Considerations in Academic Synthesis

While large-scale industrial production has its own set of challenges, scaling up a synthesis from the milligram to the multigram scale in an academic laboratory also requires careful consideration. The goal of process optimization in this context is to develop a robust and reproducible procedure that can be safely and efficiently performed on a larger scale.

Key considerations for the academic scale-up of the synthesis of this compound include:

Reagent and Solvent Selection: Reagents that are safe, readily available, and cost-effective are preferred. The volume of solvents used becomes a significant factor on a larger scale, so concentrating solutions and minimizing solvent use in purification steps is important.

Reaction Conditions: Reactions that are sensitive to temperature fluctuations may require more precise temperature control in larger reaction vessels. The efficiency of stirring can also impact reaction kinetics and homogeneity.

Work-up and Purification: Extraction and filtration procedures can become more time-consuming and challenging on a larger scale. Crystallization is often a preferred method for purification at a larger scale as it can be more efficient than column chromatography.

Safety: The potential hazards associated with the reagents and reaction conditions must be carefully assessed and mitigated for larger quantities.

The optimization process is typically iterative, involving the systematic variation of reaction parameters to identify the conditions that provide the best balance of yield, purity, and ease of operation.

Table 4: Scalability Considerations in Academic Synthesis

Factor Small Scale (mg) Larger Scale (g)
Reagents Cost and availability are less critical.Cost, availability, and safety are major considerations.
Temperature Control Simple heating/cooling baths are usually sufficient.Requires more robust temperature control to manage exotherms/endotherms.
Stirring Magnetic stirring is typically adequate.Mechanical stirring may be necessary for efficient mixing.
Purification Column chromatography is common.Crystallization is often more practical and efficient.

Q & A

Basic: What are the critical safety protocols for handling 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid in laboratory settings?

Answer:
The compound is classified under GHS as Acute Toxicity (Category 3) via oral (H301), dermal (H311), and inhalation (H331) routes . Key safety measures include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling powders to avoid inhalation.
  • First Aid : For skin contact, wash immediately with soap/water. If inhaled, move to fresh air and seek medical attention .
  • Storage : Store in a locked, dry environment away from incompatible substances (e.g., strong oxidizers).

Basic: What synthetic strategies are effective for producing this compound?

Answer:
Synthesis typically involves multi-step reactions starting from chiral oxazolidinone precursors. Key steps include:

  • Oxazolidinone Ring Formation : Cyclization of amino alcohol derivatives using carbonyldiimidazole (CDI) or phosgene analogs.
  • Acetic Acid Moiety Introduction : Alkylation or condensation reactions with bromoacetic acid derivatives.
  • Critical Parameters : Maintain anhydrous conditions and temperatures between 0–25°C to preserve stereochemical integrity .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:
The (5S) stereochemistry is critical for biological activity. Methods include:

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during ring closure to favor the (5S) configuration.
  • Analytical Validation : Confirm purity via polarimetry or circular dichroism (CD) spectroscopy .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm the oxazolidinone ring (δ ~4.5–5.0 ppm for C5 proton) and acetic acid moiety (δ ~2.5–3.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 176.1300) .
  • FT-IR : Peaks at ~1750 cm⁻¹ (oxazolidinone C=O) and ~1700 cm⁻¹ (acetic acid C=O) .

Advanced: How do structural modifications to the oxazolidinone ring impact biological activity?

Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) at the 3-position enhance antimicrobial activity by increasing electrophilicity.
  • Stereochemical Dependence : (5R) isomers of oxazolidinones often show reduced activity compared to (5S) configurations, as seen in related antibiotics .
  • Ring Hybridization : Fusion with thiazolidinone or indole moieties (e.g., ) can broaden target specificity (e.g., kinase inhibition) .

Basic: What physicochemical properties influence solubility in biological assays?

Answer:

  • LogP : Predicted logP ~0.5 (via ChemDraw®) indicates moderate hydrophilicity.
  • Ionization : The acetic acid group (pKa ~2.8) enhances water solubility at physiological pH.
  • Formulation : Use DMSO for stock solutions (≤10 mM) and dilute in PBS for cell-based assays to avoid precipitation .

Advanced: How can contradictions in reported bioactivity data be resolved?

Answer:
Discrepancies may arise from:

  • Purity Issues : Impurities >5% (e.g., byproducts from incomplete cyclization) can skew results. Validate via HPLC (≥95% purity) .
  • Assay Variability : Standardize cell viability assays (e.g., MTT) using consistent cell lines (e.g., HEK293 vs. HeLa).
  • Stereochemical Cross-Contamination : Re-evaluate enantiomeric ratios in active vs. inactive batches .

Advanced: What computational tools aid in predicting reactivity and stability?

Answer:

  • DFT Calculations : Optimize transition states for ring-closing steps using Gaussian® at the B3LYP/6-31G* level.
  • Molecular Dynamics (MD) : Simulate aqueous solubility using GROMACS with TIP3P water models.
  • QSAR Models : Correlate substituent effects with antimicrobial IC50 values using MOE® software .

Basic: What are the recommended storage conditions?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccant : Include silica gel packs to avoid hydrolysis of the oxazolidinone ring.
  • Stability : Shelf life >12 months under these conditions; monitor via periodic TLC .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) by minimizing residence time.
  • Catalyst Recycling : Immobilize chiral catalysts on silica supports for reuse.
  • Process Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., pH, solvent ratio) .

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